N-(3-Amino-2-methylphenyl)-2-methylpropanamide
Overview
Description
“N-(3-Amino-2-methylphenyl)-2-methylpropanamide” is a chemical compound with the CAS Number: 926235-23-6 . It has a molecular weight of 178.23 and its linear formula is C10H14N2O .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h4-6H,3,11H2,1-2H3,(H,12,13) . This indicates that the molecule consists of a propanamide group (CCC(=O)N) attached to a 2-methylphenyl group with an amino group at the 3-position .Scientific Research Applications
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Acrylamide in Industrial and Food Applications
Acrylamide, a synthetic monomer with a wide range of industrial applications, including the production of polymers like polyacrylamide used in water treatment, pulp and paper processing, has been intensively investigated for its occurrence in heat-treated foods and potential health risks. The review addresses analytical and mechanistic aspects of acrylamide formation in foods, highlighting the progress made in understanding its chemistry, formation mechanisms, and strategies to mitigate its presence in food products (D. Taeymans et al., 2004).
Advanced Oxidation Processes in Environmental Applications
The review on the degradation of acetaminophen by advanced oxidation processes (AOPs) focuses on the kinetics, mechanisms, by-products, and biotoxicity of degradation pathways. This research provides a comprehensive overview of the state-of-the-art studies on AOPs in treating pollutants in water, emphasizing the need for continued investigation into the environmental impacts and degradation efficiency of various AOP systems (Mohammad Qutob et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-7(2)11(14)13-10-6-4-5-9(12)8(10)3/h4-7H,12H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFFQMNYKGGBIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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